1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Occurrence and Potential as a Biomarker

THCA is a naturally occurring beta-carboline alkaloid found in various plants, including garden tomatoes and chicory leaves [, ]. Research suggests it may serve as a biomarker for the consumption of these foods, as it has been detected in human urine after tomato ingestion []. However, further studies are needed to confirm its efficacy and specificity as a reliable biomarker.

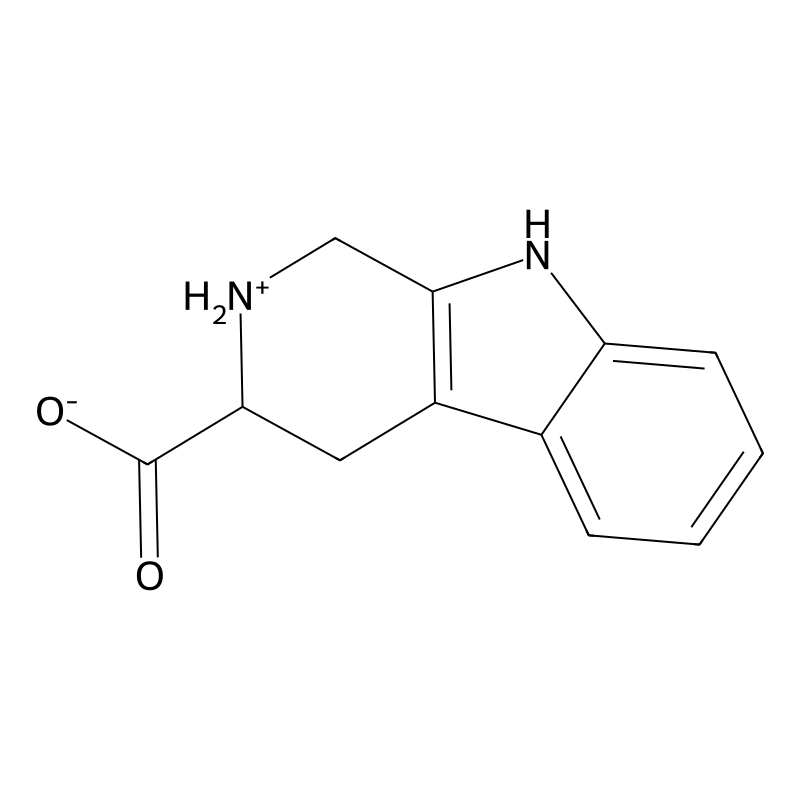

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid is a member of the beta-carboline family, which are indole-derived compounds known for their diverse biological activities. The empirical formula of this compound is C13H14N2O2, with a molecular weight of approximately 216.24 g/mol. It features a tetrahydro form of the beta-carboline structure, characterized by a fused bicyclic ring system that includes a pyridine and indole moiety. This compound is recognized for its potential pharmacological properties and is often studied in the context of various diseases, particularly cancer and neurodegenerative disorders .

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid exhibits significant biological activities. Notably, it has been shown to inhibit estrogen receptors, which plays a crucial role in various physiological processes and diseases such as breast cancer and osteoporosis. The compound's mechanism involves the degradation of estrogen receptors, leading to altered signaling pathways associated with cell growth and differentiation. Research indicates that this compound can induce apoptosis in cancer cell lines, making it a potential candidate for chemotherapeutic applications .

Several synthesis methods have been reported for 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid:

- Cyclization Reactions: One common method involves the cyclization of tryptamine derivatives with aldehydes or ketones under acidic conditions.

- Decarboxylation: The compound can also be synthesized through decarboxylation of related beta-carboline precursors.

- Oxidative Condensation: Another approach includes oxidative condensation reactions involving amino acids or amines with appropriate carbonyl compounds .

The applications of 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid are diverse:

- Pharmaceutical Development: Due to its biological activities, it is explored as a lead compound in drug development targeting cancer and hormonal disorders.

- Research Tool: The compound serves as a secondary standard in pharmaceutical research and quality control.

- Natural Products Chemistry: It is studied for its potential as a natural product derived from plants used in traditional medicine .

Interaction studies have revealed that 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid interacts with various biological targets:

- Estrogen Receptors: The compound acts as an inhibitor and degrader of estrogen receptors.

- Caspase Activation: It induces apoptosis through the activation of caspase pathways (caspase-3, -8, -9), which are critical in programmed cell death mechanisms .

- NF-kB Pathway: The inhibition of NF-kB signaling has been noted as part of its anti-cancer mechanism .

Several compounds share structural similarities with 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Harmine | Contains a methoxy group | Known for psychoactive properties |

| Harmaline | Similar structure with additional methyl | Exhibits MAO-inhibiting activity |

| 1-Methyl-1,2,3,4-tetrahydro-beta-carboline | Methyl substitution at nitrogen | Enhanced neuroprotective effects |

| 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline | Methoxy group at position 6 | Potential anti-inflammatory properties |

These compounds illustrate the diversity within the beta-carboline family while highlighting the unique properties of 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid regarding its specific biological activities and applications in medicinal chemistry .

Enzymatic Pathways in β-Carboline Alkaloid Biosynthesis

The biosynthesis of 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid involves complex enzymatic pathways that have been elucidated through extensive research in both plant and microbial systems. The primary mechanism involves the Pictet-Spengler reaction, a fundamental biochemical process that catalyzes the condensation of tryptophan with various carbonyl compounds [1] [14].

The enzymatic formation of beta-carboline scaffolds begins with the action of specialized Pictet-Spengler enzymes. In bacterial systems, the enzyme McbB from Marinactinospora thermotolerans represents a novel class of beta-carboline synthesizing enzymes that catalyzes the condensation of L-tryptophan with oxaloacetaldehyde [28] [35]. This enzyme demonstrates unique structural characteristics that differ significantly from plant-derived strictosidine synthase, indicating convergent evolution in beta-carboline biosynthesis pathways [35].

Strictosidine synthase, a well-characterized enzyme from alkaloid-producing plants, catalyzes the biological Pictet-Spengler reaction of tryptamine and secologanin to form strictosidine, which serves as a universal precursor for monoterpenoid indole alkaloid compounds [30]. The enzyme belongs to the lyase family and specifically cleaves carbon-nitrogen bonds through a mechanism involving substrate binding at the bottom of a catalytic pocket, where glutamic acid residue 309 forms hydrogen bonds with the substrate's primary amine group [30].

Recent discoveries have revealed bacterial-like Pictet-Spengler enzymes in fungal systems, particularly the Fcs1 gene in entomopathogenic Beauveria fungi [12] [27]. This horizontal gene transfer from bacteria to fungi has enabled the production of beta-carboline glycosides through a multi-step enzymatic process involving hydroxylation and glycosylation reactions [12] [27].

The oxidation of tetrahydro-beta-carboline precursors to aromatic beta-carbolines is catalyzed by heme peroxidases, including both plant peroxidases such as horseradish peroxidase and mammalian peroxidases including myeloperoxidase and lactoperoxidase [8] [29] [32]. These enzymes follow a typical catalytic cycle through redox intermediates, efficiently converting 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid into norharman through oxidative processes [32].

Table 1: Key Enzymes in Beta-Carboline Biosynthesis

| Enzyme | Source | Substrate | Product | Reference |

|---|---|---|---|---|

| McbB | Marinactinospora thermotolerans | L-tryptophan + oxaloacetaldehyde | 1-acetyl-3-carboxy-beta-carboline | [28] [35] |

| Strictosidine synthase | Rauvolfia serpentina | Tryptamine + secologanin | 3-alpha-strictosidine | [30] |

| Fcs1 | Beauveria bassiana | Tryptophan derivatives | Beta-carboline scaffold | [12] [27] |

| Horseradish peroxidase | Armoracia rusticana | Tetrahydro-beta-carbolines | Aromatic beta-carbolines | [32] |

| Cytochrome P450 1A2 | Human liver | Beta-carbolines | 6-hydroxy-beta-carbolines | [20] |

Endogenous Formation in Biological Systems

The endogenous formation of 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid in biological systems occurs through multiple pathways involving enzymatic and non-enzymatic processes. Research has demonstrated that these compounds are naturally present in mammalian tissues and brain, with their formation being detected in newborn rats without any exogenous consumption [21].

In mammalian systems, the formation of tetrahydro-beta-carboline compounds involves the condensation of tryptamine with aldehydes through the Pictet-Spengler reaction [13]. Studies using intracerebroventricular injection of tritium-labeled tryptamine and pyruvic acid in rats have shown time-dependent formation of 1-carboxy-tetrahydroharman, with approximately 0.45% of administered tryptamine converted within five minutes [13].

The endogenous synthesis pathway involves multiple enzymatic steps, including the initial decarboxylation of tryptophan to tryptamine, followed by condensation with endogenously produced aldehydes [11] [13]. The formation occurs intracellularly and requires specific pH conditions, with optimal formation observed at acidic pH values below 4.0 [13].

Cytochrome P450 enzymes play crucial roles in the metabolic processing of beta-carboline compounds in biological systems. Specifically, cytochrome P450 1A2 and 1A1 efficiently produce 6-hydroxy-beta-carboline metabolites with high catalytic efficiency and low Michaelis-Menten constants [20]. These enzymes also generate 3-hydroxy-beta-carboline compounds and beta-carboline-N-oxide derivatives through oxidative metabolism [20].

Table 2: Endogenous Beta-Carboline Formation Parameters

| System | Compound | Formation Rate | Optimal Conditions | Reference |

|---|---|---|---|---|

| Rat brain | 1-carboxy-tetrahydroharman | 0.45% in 5 minutes | pH < 4.0, 37°C | [13] |

| Human liver microsomes | 6-hydroxy-beta-carboline | High kcat, low Km | Physiological pH | [20] |

| Newborn rat plasma | Harmine | 0.16 ± 0.03 ng/mL | Endogenous conditions | [21] |

| Newborn rat brain | Harmine | 0.33 ± 0.14 ng/g | Endogenous conditions | [21] |

The concentration of endogenous beta-carboline compounds shows developmental and physiological variations. In rats, harmine concentrations demonstrate a decreasing trend during growth periods of 18 months, similar to neurotransmitter exposure levels including 5-hydroxytryptamine, acetylcholine chloride, and glutamic acid [21]. This dynamic pattern suggests that beta-carboline compounds are intrinsically linked to neurochemical development and aging processes [21].

Natural Sources in Plant and Microbial Metabolomes

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid occurs naturally in diverse plant and microbial metabolomes, with significant concentrations found in various food products and biological systems. The compound has been identified as a secondary metabolite in multiple plant species and serves as a biomarker for consumption of specific foods [3] [9].

In plant metabolomes, the compound has been detected in garden tomato varieties, where it functions as a secondary metabolite potentially involved in defense or signaling mechanisms [3]. The occurrence in tomato systems represents one of the most well-documented plant sources, with concentrations varying based on processing conditions and storage parameters [2] [34].

Commercial fruit juices represent major dietary sources of 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid. Concentrations in commercially prepared fruit juices range from 0.01 to 1.45 micrograms per gram, with citrus juices typically containing higher levels than other fruit varieties [2]. Orange and grapefruit juices show particularly elevated concentrations compared to grape, apple, pineapple, peach, banana, and pear juices [2].

Table 3: Natural Occurrence in Food Products

| Food Product | Concentration Range | Predominant Isomer | Reference |

|---|---|---|---|

| Orange juice | 0.02-9.1 μg/g | 1S,3S-MTCA | [2] |

| Grapefruit juice | 0.01-2.48 μg/g | 1R,3S-MTCA | [2] |

| Tomato juice | Up to 0.76 mg/L | THCA | [2] [34] |

| Infant fruit juices | 0.14 μg/g average | THCA | [2] |

| Commercial jams | 0.23 μg/g average | THCA | [2] |

| Soy sauce | Present | MTCA | [33] |

| Toasted bread | Present | THCA predominant | [33] |

Microbial metabolomes contribute significantly to beta-carboline alkaloid diversity. Deep-sea fungi, particularly Trichoderma species, produce novel beta-carboline alkaloids including trichocarbolines A and C [15]. The deep-sea fungus Trichoderma sp. MCCC 3A01244 has yielded multiple beta-carboline compounds with unique structural features, including compounds with furan moieties [15].

Marine-derived microorganisms represent particularly rich sources of beta-carboline alkaloids. Marinactinospora thermotolerans produces marinocarbolines A through D, along with 1-acetyl-beta-carboline, through specialized biosynthetic pathways involving the McbB enzyme system [28]. These marine-derived compounds demonstrate the evolutionary adaptation of microbial systems to produce structurally diverse beta-carboline alkaloids [28].

The formation of beta-carboline compounds in food systems occurs through both enzymatic and non-enzymatic processes during processing and storage. The Pictet-Spengler condensation between tryptophan and aldehydes or alpha-dicarbonyl compounds leads to the formation of various beta-carboline derivatives [5] [6]. Processing conditions, particularly elevated temperatures and acidic pH values, significantly enhance the formation rates of these compounds in food matrices [5] [6].

Table 4: Microbial Sources and Production

| Microorganism | Compound Produced | Growth Conditions | Yield/Concentration | Reference |

|---|---|---|---|---|

| Trichoderma sp. MCCC 3A01244 | Trichocarbolines A-C | Deep-sea conditions | Multiple compounds | [15] |

| Marinactinospora thermotolerans | Marinocarbolines A-D | Marine environment | McbB-dependent | [28] |

| Beauveria bassiana | Bassicarbosides A-F | Entomopathogenic conditions | Fcs1-dependent | [12] [27] |

| Peganum harmala | Harmine, harmaline | Root cultures | 4.3-5.6% dry weight | [17] [24] |

Physical Description

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

42438-90-4